The synthesis of CI-949 involves several key steps:
The molecular structure of CI-949 can be described using various chemical notations:
InChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N
This structure showcases a complex arrangement of functional groups that contribute to its pharmacological properties .
CI-949 is capable of undergoing various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
CI-949 acts primarily as an inhibitor of allergic mediator release. Its mechanism involves:
The inhibitory concentrations (IC50 values) for these actions indicate its potency in modulating allergic responses .
CI-949 has several scientific uses:
CI-949, systematically named 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, has the molecular formula C₂₀H₂₀N₆O₃ and a molecular weight of 392.41 g/mol [4] [7]. Its structure features three critical pharmacophores:
Table 1: Key Functional Groups and Their Roles in CI-949
| Functional Group | Role in Bioactivity |
|---|---|
| Tetrazole ring (N-1H-tetrazol-5-yl) | Hydrogen bond acceptor; mimics carboxylate groups |
| Carboxamide linker (-C(O)NH-) | Forms H-bonds with catalytic residues |
| Methoxy group (-OCH₃) | Modulates electron density and lipophilicity |
| Isopropoxy group (-OC₃H₇) | Steric bulk for selective binding |
CI-949 is synthesized via diversity-oriented synthesis (DOS) strategies, leveraging indole ring functionalization:
Physicochemical profiling reveals:
Absorption
Distribution
Metabolism
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 64918-85-0
CAS No.: 591-81-1